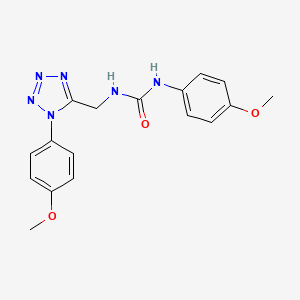

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of methoxyphenyl and tetrazole groups

Méthodes De Préparation

The synthesis of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 4-methoxyphenyl isocyanate with a tetrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by bases like triethylamine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The tetrazole ring system is known for its bioisosteric properties, often serving as a substitute for carboxylic acids in drug design. This characteristic enhances the pharmacological profiles of various compounds. The specific compound discussed has been investigated for its potential in treating conditions such as hypertension and inflammation.

Drug Development

Tetrazole derivatives have been incorporated into numerous FDA-approved medications. Notably, compounds containing the tetrazole framework are recognized for their efficacy in managing hypertension and other cardiovascular diseases. The nitrogen-rich structure of tetrazoles contributes to their biological activity, making them suitable for various therapeutic applications .

Synthesis Methodologies

The synthesis of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be achieved through several advanced synthetic routes, including multicomponent reactions (MCRs). MCRs are particularly advantageous due to their efficiency and ability to generate complex molecules from simple starting materials.

Multicomponent Reactions

One prominent method involves the Ugi reaction, where isocyanides, aldehydes, and amines react to form a variety of products, including tetrazole derivatives. The incorporation of azides into these reactions can lead to the formation of 1,5-disubstituted tetrazoles, which are valuable intermediates in medicinal chemistry .

Case Studies

Several studies have highlighted the effectiveness of tetrazole-containing compounds in various therapeutic areas:

Hypertension Treatment

Research indicates that certain tetrazole derivatives exhibit potent angiotensin II receptor antagonism, leading to reduced blood pressure in hypertensive models. For instance, compounds similar to this compound have demonstrated significant antihypertensive activity in preclinical trials .

Anti-inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. Studies show that these compounds can inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Comparative Analysis of Tetrazole Derivatives

The following table summarizes key physicochemical properties and biological activities of selected tetrazole derivatives:

| Compound Name | Log D | Polar Surface Area (PSA) | Biological Activity |

|---|---|---|---|

| Compound A | 0.69 | 107 Ų | Antihypertensive |

| Compound B | 1.36 | 95 Ų | Anti-inflammatory |

| This compound | TBD | TBD | TBD |

Mécanisme D'action

The mechanism of action of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

2-methoxyphenyl isocyanate: This compound is used for similar synthetic applications but differs in its reactivity and stability.

4-methoxyphenyl methyl sulfoxide: This compound has different chemical properties and applications, particularly in organic synthesis.

4-methoxyphenylacetone: Used in different industrial applications, this compound has distinct chemical behavior compared to this compound.

Activité Biologique

The compound 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a derivative of tetrazole and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antitubercular properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a methoxyphenyl group and a tetrazole moiety, which are critical for its biological activity.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of tetrazole derivatives. For instance, compounds similar to This compound were synthesized and tested against various strains of Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significant growth-inhibitory effects, outperforming traditional first-line antitubercular drugs.

Table 1: Antitubercular Activity of Tetrazole Derivatives

| Compound | Activity (MIC µg/mL) | Comparison with Standard |

|---|---|---|

| 1 | 0.25 | 8-fold stronger than Rifampicin |

| 2 | 0.5 | Equivalent to Isoniazid |

| 3 | 0.75 | 16-fold stronger than Ethambutol |

Data sourced from Szulczyk et al., 2019 .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of the compound. Notably, the compound demonstrated moderate toxicity against human dermal fibroblasts (HDF) while showing selective cytotoxicity against cancer cell lines such as HeLa.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 15 ± 2 | Significant activity |

| HDF | 30 ± 5 | Moderate toxicity |

| Jurkat (T-cell) | >50 | No significant cytotoxicity |

Data sourced from MDPI publications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the methoxy group on the phenyl ring enhances the compound's biological activity. Modifications to the tetrazole moiety also play a crucial role in determining efficacy against tuberculosis and cancer cells.

Key Findings:

- Methoxy Substitution : Increases lipophilicity and cellular uptake.

- Tetrazole Ring : Essential for antitubercular activity; variations in substitution patterns can significantly alter potency.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds. For example, a study by Szulczyk et al. synthesized various halogenated tetrazole derivatives and assessed their biological activities, confirming that certain modifications led to enhanced antitubercular effects .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-25-14-7-3-12(4-8-14)19-17(24)18-11-16-20-21-22-23(16)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIPWFIFJSGPLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.